molecular formula C11H14N2O3 B1347246 N,N-diethyl-3-nitrobenzamide CAS No. 2433-21-8

N,N-diethyl-3-nitrobenzamide

Cat. No.: B1347246
CAS No.: 2433-21-8
M. Wt: 222.24 g/mol
InChI Key: CKXQMTJOJKBZGD-UHFFFAOYSA-N
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Description

N,N-Diethyl-3-nitrobenzamide is an organic compound with the molecular formula C11H14N2O3. It is a derivative of benzamide, where the amide nitrogen is substituted with two ethyl groups, and the benzene ring is substituted with a nitro group at the meta position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Diethyl-3-nitrobenzamide can be synthesized through a non-classical Mitsunobu reaction. This involves the reaction of 3-nitrobenzoic acid with diethylamine in the presence of a dehydrating agent such as triphenylphosphine and diethyl azodicarboxylate . The reaction is typically carried out under an inert atmosphere at room temperature.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the nitration of N,N-diethylbenzamide using a mixture of nitric acid and sulfuric acid. The reaction is conducted under controlled temperature conditions to ensure the selective nitration at the meta position .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be reduced to N,N-diethyl-3-aminobenzamide using reducing agents like lithium aluminum hydride.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Lithium aluminum hydride, ethanol.

    Substitution: Sodium methoxide, methanol.

Major Products Formed:

    Oxidation: N,N-Diethyl-3-aminobenzamide.

    Reduction: N,N-Diethyl-3-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N,N-Diethyl-3-nitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-diethyl-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as an inhibitor of certain enzymes, affecting metabolic pathways .

Comparison with Similar Compounds

N,N-Diethyl-3-nitrobenzamide can be compared with other similar compounds such as:

    N,N-Dimethyl-3-nitrobenzamide: This compound has similar chemical properties but differs in the substitution pattern on the amide nitrogen.

    N,N-Diethyl-4-nitrobenzamide: This compound has the nitro group at the para position, leading to different reactivity and applications.

    N,N-Diethyl-3-methylbenzamide:

Properties

IUPAC Name

N,N-diethyl-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-3-12(4-2)11(14)9-6-5-7-10(8-9)13(15)16/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKXQMTJOJKBZGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10324380
Record name N,N-diethyl-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10324380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2433-21-8
Record name 2433-21-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406568
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N-diethyl-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10324380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Researchers could investigate if N,N-diethyl-3-nitrobenzamide exhibits any antifeedant or larvicidal activity against target pests. This could involve in vitro assays exposing insect cells or larvae to varying concentrations of the compound and assessing its effects on mortality, growth, or feeding behavior. Further studies could explore its potential synergistic effects when combined with extracts from endophytic fungi, as the research suggests enhanced efficacy with gamma irradiation [].

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